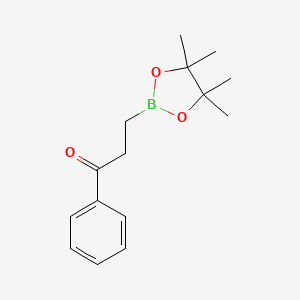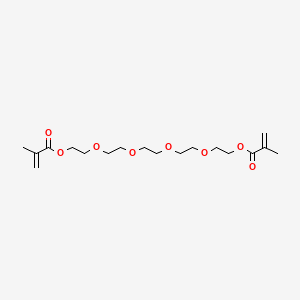
3,4-Dichloro-2-fluorobenzoic acid
Übersicht
Beschreibung
3,4-Dichloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a derivative of benzoic acid, which is characterized by the presence of chlorine and fluorine atoms on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C7H3Cl2FO2 . It consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Continuous-Flow Synthesis
- Continuous-flow processes have been developed for the efficient synthesis of pharmaceutical intermediates, using rapid and strong activation of carboxylic acids, including 3,4-dichloro-2-fluorobenzoic acid derivatives. These methods offer advantages such as reduced raw material consumption, higher yields, shorter reaction times, and improved safety and environmental friendliness compared to traditional batch processes (Guo, Yu, & Su, 2020).
Antibacterial Agents
- New fluorine-containing thiadiazolotriazinones, synthesized using this compound, have shown potential as antibacterial agents. The fluorine atom's presence in the benzoic acid moiety contributes to the biological activity of these compounds, highlighting the importance of halogenated benzoic acids in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
- 3-Chloro-4-fluorobenzoylthiourea, synthesized from this compound, exhibited significant herbicidal activity in preliminary biological tests. This highlights the compound's potential in agricultural chemistry for developing new herbicides (Liu Chang-chun, 2006).
Biodegradation Studies
- A bacterium capable of degrading 3-fluorobenzoate, which is structurally related to this compound, was isolated and characterized. This research provides insights into the biodegradation pathways of halogenated aromatic compounds, which is crucial for environmental remediation strategies (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Spectroscopic and Computational Studies
- Detailed vibrational spectra, nonlinear optical (NLO) analysis, and HOMO-LUMO studies on 3,4-dichlorobenzoic acid and its fluorinated derivatives have been conducted using density functional theory (DFT). These studies help in understanding the electronic structure and reactivity of such compounds, which is beneficial for designing materials with specific optical and electronic properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Eigenschaften
IUPAC Name |
3,4-dichloro-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZSXDWETXHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)


![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)

